Boc-Ser(tBu)-OH

Catalog No.
S760268
CAS No.
13734-38-8
M.F
C12H23NO5
M. Wt
261.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser(tBu)-OH

CAS Number

13734-38-8

Product Name

Boc-Ser(tBu)-OH

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)

InChI Key

BPYLRGKEIUPMRJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Ser(tBu)-OH;13734-38-8;boc-o-tert-butyl-l-serine;Boc-Hser(Bzl)-OH;PubChem12157;Boc-L-serinet-butylester;Boc-O-tert-Butyl-L-Ser-OH;SCHEMBL213064;CTK3J1702;EBD4610;BPYLRGKEIUPMRJ-QMMMGPOBSA-N;MolPort-006-701-281;ZINC2539207;ANW-43381;CB-909;MFCD00079666;SBB066169;AKOS015895290;CS13640;RTR-035665;AJ-38811;AK-41356;AB0012777;FT-0636951;ST24030213

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide Chain Elongation:

  • Boc-Ser(tBu)-OH acts as a protected amino acid, where the amino group (N-terminus) and the side chain hydroxyl group (OH) are masked by Boc (tert-butyloxycarbonyl) and tert-butyl (tBu) groups, respectively. []
  • This protection allows for the selective formation of peptide bonds between the C-terminus of the growing peptide chain and the free amine group of Boc-Ser(tBu)-OH. []
  • Subsequent deprotection steps remove the Boc and tBu groups, revealing the functional groups necessary for further chain elongation or peptide folding.

Incorporation of Serine Residues:

  • Boc-Ser(tBu)-OH provides a convenient way to introduce serine, an essential amino acid with a hydroxyl side chain, into peptides. []
  • The hydroxyl group of serine can participate in various interactions, such as hydrogen bonding and glycosylation, influencing the structure and function of the resulting peptide.

Research on Protein-Protein Interactions:

  • Peptides containing serine residues are valuable tools for studying protein-protein interactions.
  • By incorporating Boc-Ser(tBu)-OH into specific sequences, researchers can design peptides that mimic protein-binding motifs and investigate their interaction with target proteins.

Development of Therapeutic Peptides:

  • Boc-Ser(tBu)-OH can be used to synthesize peptides with potential therapeutic applications. []
  • The presence of serine residues can modulate the pharmacokinetic properties of peptides or introduce functionalities for targeted drug delivery. []

Boc-Ser(tBu)-OH, also known as N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine, is a derivative of the amino acid serine. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl group on the hydroxyl group. This compound has the molecular formula C12H23NO5C_{12}H_{23}NO_{5} and a molar mass of approximately 261.31 g/mol. Its structure allows for enhanced stability and protection during

Boc-Ser(tBu)-OH is primarily utilized in peptide synthesis where the Boc group serves as a temporary protecting group for the amino functionality. The compound can undergo various reactions, including:

  • Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, yielding free serine.
  • Coupling Reactions: It can react with other amino acids or carboxylic acids to form peptide bonds, facilitated by coupling reagents like DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Hydrolysis: In aqueous conditions, Boc-Ser(tBu)-OH can be hydrolyzed to yield serine and tert-butyl alcohol .

The synthesis of Boc-Ser(tBu)-OH typically involves the following steps:

  • Protection of Serine: The hydroxyl group of serine is protected using tert-butyl chloride in the presence of a base such as sodium hydride.
  • Boc Protection: The amino group is then protected by treating the resulting compound with Boc anhydride.
  • Purification: The product is purified through crystallization or chromatography to obtain Boc-Ser(tBu)-OH in high purity.

This method ensures that both functional groups are adequately protected for subsequent reactions .

Boc-Ser(tBu)-OH finds applications primarily in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.
  • Chemical Research: Used in studies involving amino acid derivatives and their reactivity.
  • Pharmaceutical Development: Plays a role in developing therapeutics that require specific peptide sequences .

Studies involving Boc-Ser(tBu)-OH often focus on its interaction with various coupling reagents and its behavior during peptide synthesis. These interactions are crucial for optimizing conditions to achieve high yields and purity of desired peptides. Additionally, research may explore its solubility characteristics and stability under different pH conditions, which are essential for practical applications in organic synthesis .

Boc-Ser(tBu)-OH shares structural similarities with several other compounds, particularly those involving protected forms of serine or related amino acids. Here are some comparable compounds:

Compound NameCAS NumberSimilarityUnique Features
(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate1146954-88-20.98Ethyl ester variant
(R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid86123-95-70.98Contains methoxy group
N-(tert-butoxycarbonyl)-O-tert-butylserine51293-47-10.98Different protecting groups
Boc-L-serine3262-72-40.97L-serine without tert-butyl protection

Boc-Ser(tBu)-OH is unique due to its dual protection strategy, which enhances stability during synthetic processes compared to other derivatives that may only have single protection groups .

The tert-butyloxycarbonyl (Boc) protecting group was first introduced in the 1960s as part of efforts to streamline peptide synthesis. Its acid-labile nature addressed the need for reversible amine protection, enabling sequential peptide chain elongation. Boc-Ser(tBu)-OH emerged as a specialized derivative, combining Boc protection for the α-amino group with a tert-butyl ether for serine's hydroxyl side chain.

The compound's systematic IUPAC name, 3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, reflects its bifunctional protection. Common synonyms include:

  • Boc-O-tert-butyl-L-serine
  • N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-serine
    CAS Registry Number: 13734-38-8.

Chemical Classification and Structural Identification

Boc-Ser(tBu)-OH belongs to the class of N- and O-protected α-amino acids. Its molecular architecture features:

PropertyValue
Molecular FormulaC₁₂H₂₃NO₅
Molecular Weight261.31 g/mol
StereochemistryL-configuration (S)
Protection GroupsBoc (amine), t-Bu (OH)

The SMILES notation CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C captures the branched tert-butyl groups and carbamate linkage. X-ray crystallography and NMR studies confirm the (S)-configuration at the α-carbon and spatial arrangement of protecting groups.

Significance in Peptide Chemistry

Boc-Ser(tBu)-OH addresses two critical challenges in SPPS:

  • Amino Group Protection: The Boc group stabilizes the amine against nucleophilic attack during coupling reactions while allowing selective removal with trifluoroacetic acid (TFA).
  • Hydroxyl Protection: The tert-butyl ether prevents serine's side chain from participating in undesired esterification or oxidation.

Comparative analysis with Fmoc-protected analogs reveals distinct advantages:

ParameterBoc StrategyFmoc Strategy
Deprotection AgentTFA/HFPiperidine
StabilityBase-resistantAcid-sensitive
ApplicationsHydrophobic peptidesAcid-labile sequences

This dual protection enables synthesis of peptides containing ester linkages and thioesters, which are intolerant to basic conditions required for Fmoc removal.

Research Impact in Contemporary Chemical Synthesis

Recent advancements leveraging Boc-Ser(tBu)-OH include:

  • Glycopeptide-α-Thioesters: Modified Boc-SPPS protocols using TfOH instead of HF allow synthesis of acid-sensitive glycopeptides.
  • Antimicrobial Peptides: Incorporation into teixobactin analogs enhances binding to lipid II, achieving MIC values ≤0.25 μg/mL against S. aureus.
  • Neuropeptide Synthesis: Enables construction of cyclic peptides targeting opioid receptors, with demonstrated IC₅₀ values <100 nM in receptor binding assays.

The compound's versatility is further evidenced in automated synthesizers, where it achieves coupling efficiencies >99% per step when using HATU/DIPEA activation.

Molecular Structure and Configuration

Molecular Formula (C12H23NO5) and Weight (261.31 g/mol)

tert-Butoxycarbonyl-O-tert-butyl-L-serine, systematically known as 3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, possesses the molecular formula C₁₂H₂₃NO₅ with a precisely determined molecular weight of 261.31 grams per mole [3] [5]. The compound is assigned Chemical Abstracts Service registry number 13734-38-8, which serves as its unique identifier in chemical databases [3] [8]. The monoisotopic mass has been calculated to be 261.157623 atomic mass units, providing additional precision for mass spectrometric applications [3].

The molecular structure encompasses twelve carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and five oxygen atoms, reflecting the complexity introduced by the dual protecting group strategy employed in this serine derivative [3] [5]. This molecular composition results from the incorporation of two bulky tert-butyl-containing protecting groups onto the native serine amino acid framework [3].

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₃NO₅ [3]
Molecular Weight (g/mol)261.31 [3] [5]
Monoisotopic Mass (amu)261.157623 [3]
CAS Registry Number13734-38-8 [3] [8]
MDL NumberMFCD00079666 [5]

Structural Characteristics and Protecting Groups

The molecular architecture of tert-Butoxycarbonyl-O-tert-butyl-L-serine incorporates two distinct protecting groups that fundamentally alter the reactivity profile of the parent serine amino acid [3] . The amino group is protected by a tert-butoxycarbonyl group, commonly referred to as the protecting group, which provides acid-labile protection suitable for peptide synthesis applications [10] [12]. This protecting group demonstrates remarkable stability under basic hydrolysis conditions and catalytic reduction conditions while remaining inert against various nucleophiles [12].

The hydroxyl group of the serine side chain is protected by a tert-butyl ether group, which transforms the reactive alcohol functionality into an unreactive ether [11] [3]. The tert-butyl ether protecting group can be readily removed under mild acidic conditions, restoring the original alcohol without damaging other functional groups present in the molecule [11]. This dual protection strategy enables selective manipulation of other functional groups during synthetic procedures while maintaining the integrity of both the amino and hydroxyl functionalities .

The canonical Simplified Molecular Input Line Entry System representation of the compound is expressed as CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C, which provides a standardized method for representing the molecular structure in computational applications [5] [8]. The International Chemical Identifier key BPYLRGKEIUPMRJ-QMMMGPOBSA-N serves as a unique identifier for database searches and chemical informatics applications [5].

Table 2: Protecting Group Characteristics

Protecting GroupPositionStability FeaturesDeprotection Conditions
tert-ButoxycarbonylAmino groupBasic conditions stable [10] [12]Trifluoroacetic acid [10]
tert-Butyl etherHydroxyl groupBasic hydrolysis stable [11]Mild acidic conditions [11]

Stereochemical Properties of the L-Serine Backbone

The stereochemical configuration of tert-Butoxycarbonyl-O-tert-butyl-L-serine is defined by the L-serine backbone, which maintains the naturally occurring S-configuration at the α-carbon position [3] [8]. The compound contains one defined stereocenter, specifically at the α-carbon of the serine residue, which determines the overall stereochemical properties of the molecule [3]. This stereochemical arrangement is denoted in the systematic name as (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [8].

The optical activity of the compound has been experimentally determined, with the specific rotation [α]₂₀/D measured as +24.5±1.5° when dissolved at a concentration of 1% in dimethylformamide [2] [20]. This positive optical rotation confirms the expected L-configuration and provides a practical method for verifying the stereochemical purity of the compound [2]. The maintenance of stereochemical integrity during the protection process is crucial for applications in peptide synthesis where stereochemical fidelity directly impacts biological activity .

Physical and Chemical Characteristics

Physical State and Appearance

tert-Butoxycarbonyl-O-tert-butyl-L-serine exists as a white solid under standard laboratory conditions, presenting as a crystalline material with well-defined physical properties [14] [2]. The compound exhibits a melting point range of 80°C, providing a reliable parameter for compound identification and purity assessment [14]. Alternative sources report a slightly higher melting point range of 161-164°C for the dicyclohexylammonium salt form of the compound [2] [20].

The predicted boiling point has been calculated to be 381.9±32.0°C, though this parameter is rarely relevant for practical applications due to the compound's typical use in solution-phase chemistry [14]. The predicted density of the solid material is 1.087±0.06 grams per cubic centimeter, which falls within the expected range for organic compounds containing multiple oxygen atoms [14].

Table 3: Physical Properties Summary

PropertyValueSource
Physical StateWhite solid [14]Experimental
Melting Point (°C)80 [14]Experimental
Melting Point (°C) - Salt Form161-164 [2]Experimental
Predicted Boiling Point (°C)381.9±32.0 [14]Computational
Predicted Density (g/cm³)1.087±0.06 [14]Computational

Solubility Profile in Various Solvents

The solubility characteristics of tert-Butoxycarbonyl-O-tert-butyl-L-serine are influenced by the presence of both hydrophobic tert-butyl groups and the polar carboxylic acid functionality [15]. Research on protected peptides has demonstrated that compounds containing tert-butoxycarbonyl and tert-butyl protecting groups exhibit enhanced solubility in organic solvents compared to their unprotected counterparts [15]. The compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide, as evidenced by its use in optical rotation measurements at 1% concentration [2].

The dual protecting group strategy significantly alters the solubility profile compared to native serine, with the bulky tert-butyl groups increasing solubility in nonpolar organic solvents while the carboxylic acid group maintains some degree of polar character [15]. Studies on protected amino acid derivatives have shown that the β-sheet-structure stability of such compounds in solution is related to their solubility characteristics and is largely independent of amino acid sequence [15].

For optimal solubility in laboratory applications, gentle heating to 37°C combined with ultrasonic bath treatment has been recommended to achieve complete dissolution [13] [16]. Stock solutions prepared in appropriate organic solvents can be stored at temperatures below -20°C for extended periods without significant degradation [16].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of tert-Butoxycarbonyl-O-tert-butyl-L-serine through analysis of both proton and carbon-13 spectra [18] [19]. Proton Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals characteristic signals that enable unambiguous structural assignment [18]. The tert-butoxycarbonyl protecting group produces a distinctive singlet at 1.47 parts per million corresponding to nine protons, while the tert-butyl ether protecting group generates a separate singlet at 1.20 parts per million also integrating for nine protons [18].

The methylene protons of the serine side chain appear as complex multipiples in the region between 3.78 and 4.15 parts per million, reflecting the diastereotopic nature of these protons and their coupling with the α-proton [18]. The α-proton typically appears as a multiplet around 4.52 parts per million, showing characteristic coupling patterns with both the amino group proton and the methylene protons [18].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbonyl carbons appearing in the characteristic 155-175 parts per million region [19] [22]. The quaternary carbons of both tert-butyl groups produce distinct signals, with the tert-butoxycarbonyl carbonyl carbon typically appearing around 155 parts per million and the carboxylic acid carbonyl carbon appearing near 175 parts per million [19]. Studies on related amino acid derivatives have shown that Carbon-13 Nuclear Magnetic Resonance chemical shifts of carbonyl carbons correlate with solvent polarities, providing insights into molecular interactions in solution [22].

Table 4: Key Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H1.47Singlet (9H)tert-Butoxycarbonyl CH₃ [18]
¹H1.20Singlet (9H)tert-Butyl ether CH₃ [18]
¹H3.78-4.15MultipletCH₂ protons [18]
¹H4.52Multipletα-CH proton [18]
¹³C~155-tert-Butoxycarbonyl C=O [19]
¹³C~175-Carboxylic acid C=O [19]

Infrared Spectroscopic Characteristics

Infrared spectroscopy of tert-Butoxycarbonyl-O-tert-butyl-L-serine reveals characteristic absorption bands that provide definitive structural identification and functional group analysis [26] [28]. The carbonyl stretching vibrations constitute the most diagnostic features of the infrared spectrum, with the carboxylic acid carbonyl typically appearing around 1720 wavenumbers and the carbamate carbonyl of the tert-butoxycarbonyl group appearing at slightly lower frequency [26].

The nitrogen-hydrogen stretching vibration produces a characteristic absorption band around 3400 wavenumbers, confirming the presence of the carbamate linkage [26]. Research on protected peptides in the gas phase has demonstrated that infrared spectroscopy in the 5-10 micrometer range can provide detailed information about hydrogen bonding networks and conformational preferences [28]. The amide regions between 1500-1700 wavenumbers contain overlapping bands from both the carbamate and carboxylic acid functionalities [28].

Studies on related compounds have shown that infrared spectroscopy can distinguish between different protecting group strategies and provide information about intramolecular interactions [28]. The methyl and methylene stretching vibrations appear in the expected regions around 2900-3000 wavenumbers, while the carbon-oxygen stretching vibrations of the ether linkage contribute to the complex absorption pattern in the 1000-1300 wavenumber region [26].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of tert-Butoxycarbonyl-O-tert-butyl-L-serine employs electrospray ionization to generate protonated molecular ions and characteristic fragmentation patterns [27] [25]. The molecular ion peak appears at mass-to-charge ratio 262, corresponding to the protonated molecule [M+H]⁺, while the sodium adduct appears at mass-to-charge ratio 284 [M+Na]⁺ [25]. These ionization patterns are consistent with the expected behavior of protected amino acids under electrospray ionization conditions [27].

Fragmentation studies of related tert-butoxycarbonyl-protected amino acids have revealed characteristic loss patterns, including elimination of tert-butyl groups and rearrangement reactions specific to the protecting group architecture [27]. The tert-butoxycarbonyl protecting group typically undergoes characteristic fragmentation involving loss of the tert-butyl cation, producing fragments at mass-to-charge ratios corresponding to the loss of 57 mass units [27].

Research on protected amino acid fragmentation has shown that compounds containing tert-butoxycarbonyl protecting groups exhibit different fragmentation behavior compared to other protecting group strategies [27]. The presence of multiple tert-butyl groups in tert-Butoxycarbonyl-O-tert-butyl-L-serine creates opportunities for sequential fragmentation processes, with initial loss of one tert-butyl group followed by additional fragmentation of the remaining protected functionalities [27].

Table 5: Mass Spectrometry Ionization Data

Ion Typem/z ValueAssignment
[M+H]⁺262Protonated molecular ion [25]
[M+Na]⁺284Sodium adduct [25]
Fragmentation[M-57]⁺Loss of tert-butyl group [27]

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

261.15762283 g/mol

Monoisotopic Mass

261.15762283 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

248921-67-7

Dates

Modify: 2023-08-15

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